

The Chemistry and Application of JF646-Hoechst: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JF646-Hoechst**

Cat. No.: **B15553639**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JF646-Hoechst is a cutting-edge, fluorogenic, and cell-permeable DNA probe that has gained significant traction in advanced cellular imaging. This far-red emitting dye is a conjugate of the Janelia Fluor 646 (JF646) dye and a Hoechst bis-benzimidazole core. This unique combination allows for the specific labeling of nuclear DNA in live and fixed cells with high signal-to-noise, making it an invaluable tool for a range of applications, including confocal microscopy, super-resolution microscopy (such as PALM and PAINT), and lattice light sheet microscopy.^[1] Its fluorogenic nature, where fluorescence is significantly enhanced upon binding to DNA, enables no-wash imaging protocols, simplifying experimental workflows.^[1]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and photophysical properties of **JF646-Hoechst**, along with detailed experimental protocols for its application in cellular imaging.

Chemical Structure and Properties

JF646-Hoechst is a complex molecule comprising a silicon-rhodamine fluorophore (JF646) linked to a Hoechst DNA-binding moiety. The JF646 component is responsible for the dye's far-red spectral properties and high quantum yield, while the Hoechst component ensures specific targeting to the minor groove of AT-rich regions of DNA.^[1]

Chemical Name: 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-((2-(2-(4-(4-(5-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenoxy)butanamido)ethoxy)ethoxy)ethyl)carbamoyl)benzoate

Molecular Formula: C₆₄H₇₀N₁₀O₇Si[[1](#)]

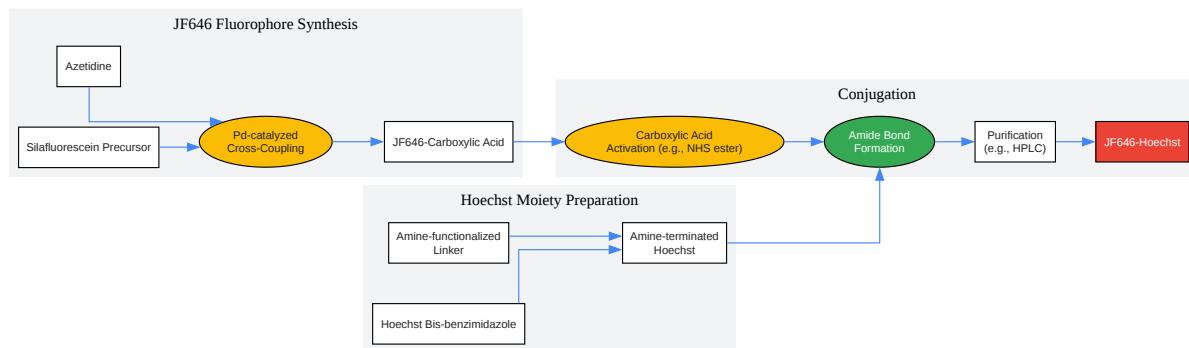
Molecular Weight: 1119.39 g/mol [[1](#)]

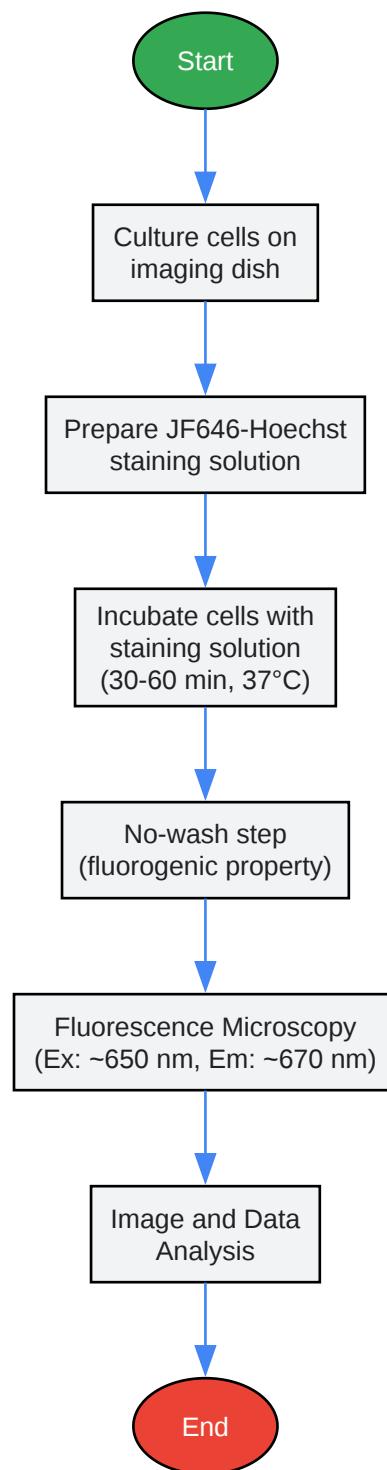
CAS Number: 2462011-60-3[[1](#)]

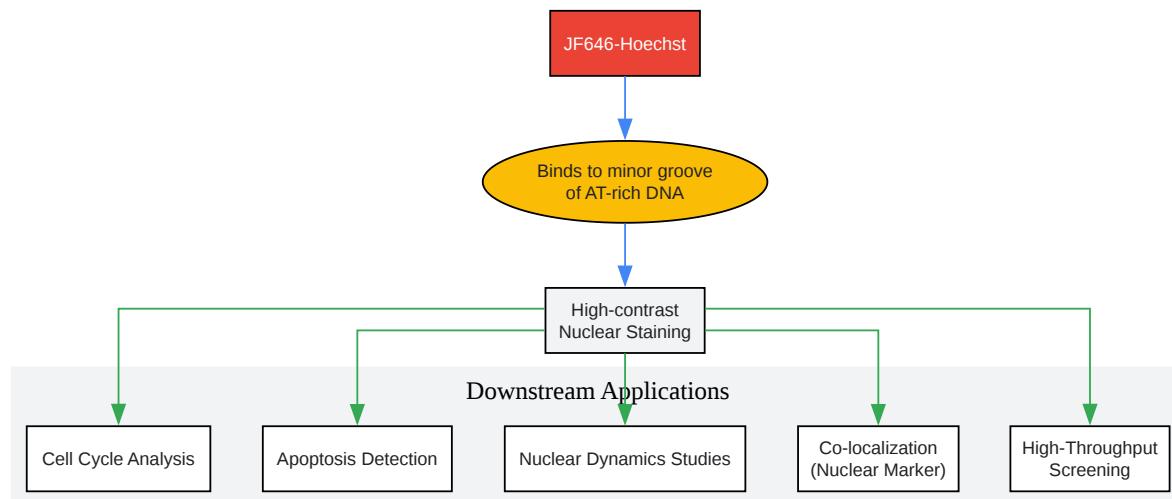
Photophysical and Chemical Data

The photophysical properties of **JF646-Hoechst** make it an exceptional probe for fluorescence microscopy. Its long excitation and emission wavelengths minimize phototoxicity and cellular autofluorescence. The quantitative data for **JF646-Hoechst** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	655 nm	[1]
Emission Maximum (λ_{em})	670 nm	[1]
Quantum Yield (Φ)	0.54	
Extinction Coefficient (ϵ)	152,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Soluble to 10 mM in DMSO	[1]
Purity	≥85% (HPLC)	


Synthesis of JF646-Hoechst


The synthesis of Janelia Fluor dyes, including JF646, is based on a palladium-catalyzed cross-coupling strategy developed by the Lavis Lab.[[2](#)] This method allows for the modular construction of rhodamine derivatives with diverse functionalities. While a detailed, step-by-step protocol for the synthesis of the final **JF646-Hoechst** conjugate is not publicly available, the general synthetic pathway can be inferred.


The synthesis likely involves two key stages:

- Synthesis of the JF646 fluorophore: This involves the construction of the silicon-rhodamine core functionalized with a reactive group for subsequent conjugation.
- Conjugation to the Hoechst moiety: A derivative of the Hoechst dye, containing a complementary reactive group, is coupled to the JF646 fluorophore. This is typically achieved through amide bond formation or other biocompatible ligation chemistries.

The following diagram illustrates a plausible logical workflow for the synthesis of **JF646-Hoechst**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Research | Janelia Research Campus [janelia.org]
- To cite this document: BenchChem. [The Chemistry and Application of JF646-Hoechst: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553639#chemical-structure-and-synthesis-of-jf646-hoechst>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com